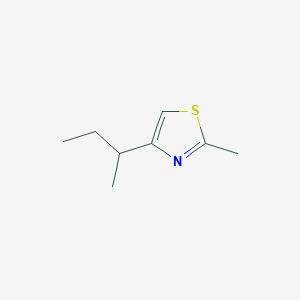

4-Butan-2-yl-2-methyl-1,3-thiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-butan-2-yl-2-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-4-6(2)8-5-10-7(3)9-8/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZNATZWZNKWBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CSC(=N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566458-63-6 | |

| Record name | 4-(butan-2-yl)-2-methyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Methodologies for the Synthesis of 4 Butan 2 Yl 2 Methyl 1,3 Thiazole and Analogous Thiazole Derivatives

Classical and Contemporary Synthetic Routes to 1,3-Thiazoles

The synthesis of the 1,3-thiazole ring can be achieved through several established and modern methodologies. These routes offer flexibility in introducing a wide range of substituents onto the thiazole (B1198619) core.

Hantzsch Thiazole Synthesis and its Variations.nih.govencyclopedia.pubmdpi.com

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely employed methods for the construction of the thiazole ring. sci-hub.sechemicalbook.com The classical approach involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. nih.govtandfonline.com This reaction reliably produces 1,3-thiazoles with various alkyl, aryl, or heterocyclic substituents in good to excellent yields and does not necessitate metallic catalysts or stringent anhydrous conditions. mdpi.com

The reaction mechanism initiates with a nucleophilic attack from the sulfur atom of the thioamide onto the α-carbon of the halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. nih.gov Intermediates such as hydroxythiazolines have been isolated in some cases. acs.org

For the synthesis of the target molecule, 4-butan-2-yl-2-methyl-1,3-thiazole , the Hantzsch synthesis would require the reaction of 1-halo-3-methylpentan-2-one with thioacetamide .

Table 1: Reactants for Hantzsch Synthesis of this compound

| Reactant | Structure |

|---|---|

| 1-Halo-3-methylpentan-2-one | |

| Thioacetamide |

Variations of the Hantzsch synthesis have been developed to improve yields, expand substrate scope, and create more environmentally benign procedures. researchgate.net These include the use of microwave irradiation, ultrasound assistance, and various catalysts to facilitate the reaction. sci-hub.senih.gov For instance, a solvent-free synthesis of 2-aminothiazoles has been achieved through the Hantzsch condensation of 2-bromoacetophenones with thiourea (B124793). organic-chemistry.org

Cyclization Reactions Involving Alpha-Halocarbonyl Compounds.nih.govencyclopedia.pubmdpi.com

Beyond the Hantzsch synthesis with thioamides, α-halocarbonyl compounds are versatile precursors that can react with a variety of sulfur-containing nucleophiles to form the thiazole ring. These reactions are fundamental to the construction of diversely substituted thiazoles.

The reaction of α-halocarbonyls with thiourea is a common method for producing 2-aminothiazoles. nih.govencyclopedia.pub Similarly, substituted thioureas can be used to generate N-substituted 2-aminothiazoles. tandfonline.com The reaction proceeds through a similar mechanism to the Hantzsch synthesis, involving nucleophilic attack by the sulfur atom, followed by cyclization and dehydration.

Other important sulfur nucleophiles include:

Thiosemicarbazide (B42300): Reacts with α-halocarbonyls to yield 2-hydrazinothiazole derivatives. nih.gov

Thiosemicarbazones: Also undergo cyclization with α-halocarbonyls to form substituted thiazoles. nih.govscielo.br

The choice of the α-halocarbonyl and the sulfur-containing reactant allows for the introduction of a wide range of substituents at the C2, C4, and C5 positions of the thiazole ring.

One-Pot Multicomponent Reactions for Thiazole Ring Formation.thieme-connect.comscilit.comresearchgate.net

One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for the efficient synthesis of complex molecules like thiazoles from simple starting materials in a single step, avoiding the isolation of intermediates. thieme-connect.comresearchgate.net These reactions are highly atom-economical and are well-suited for the generation of chemical libraries for drug discovery. thieme-connect.comresearchgate.net

A notable example is a four-component reaction involving an oxo component, a primary amine, a thiocarboxylic acid, and an isocyanide to produce 2,4-disubstituted thiazoles. thieme-connect.comscilit.com This approach offers significant diversity in the final product structure. Other MCRs for thiazole synthesis have been developed, some of which are performed under environmentally friendly conditions, such as in water or under ultrasound irradiation. sci-hub.seresearchgate.net For example, an efficient one-pot, three-component synthesis of hydrazinyl thiazoles has been reported using aromatic aldehydes, thiosemicarbazide, and substituted phenacyl bromides in water under ultrasound. sci-hub.se

Cook-Heilborn Method for 2-Aminothiazole (B372263) Derivatives.encyclopedia.pubjpionline.orgpharmaguideline.comsysrevpharm.org

The Cook-Heilborn synthesis provides a route to 5-amino-1,3-thiazole derivatives. This method involves the reaction of an α-aminonitrile with various sulfur-containing reagents such as carbon disulfide, carbon oxysulfide, dithioacids, or isothiocyanates under mild conditions. encyclopedia.pubjpionline.orgpharmaguideline.com When carbon disulfide is used, 5-amino-2-mercaptothiazoles are formed. encyclopedia.pub This method is particularly useful for accessing thiazoles with an amino group at the C5 position, which can be a valuable handle for further functionalization.

Cyclization of Thiosemicarbazides and Thiosemicarbazones.nih.govscielo.brsbq.org.br

Thiosemicarbazides and their corresponding thiosemicarbazones are valuable precursors for the synthesis of various heterocyclic compounds, including thiazoles. The cyclization of thiosemicarbazones with α-halocarbonyl compounds, such as α-bromoacetophenone, is a common method for preparing 2-(hydrazinylidene)thiazole derivatives. scielo.br This reaction is versatile, allowing for a wide diversity of substituents on the final thiazole product. scielo.br

The synthesis of thiosemicarbazones is typically straightforward, often involving the condensation of a thiosemicarbazide with an aldehyde or ketone. scielo.brnih.gov These intermediates can then be cyclized to form the thiazole ring. The cyclization of thiosemicarbazide derivatives can also be achieved under acidic conditions to yield 1,3,4-thiadiazoles, or under basic conditions to form 1,2,4-triazoles, highlighting the importance of reaction conditions in directing the outcome of the cyclization. ptfarm.pllew.ro

Catalytic Approaches in Thiazole Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Various catalytic systems have been developed for thiazole synthesis.

Recent advancements include the use of lipase (B570770) as a biocatalyst for the synthesis of 2,4-disubstituted thiazoles under ultrasound irradiation, offering an environmentally friendly alternative. nih.gov Copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) provides a mild route to thiazoles. organic-chemistry.org Furthermore, palladium-catalyzed direct arylation of thiazole derivatives has been achieved with very low catalyst concentrations. organic-chemistry.org

The use of magnetically recoverable nanocatalysts is also a growing area of interest, as these catalysts can be easily separated from the reaction mixture and reused, aligning with the principles of green chemistry. benthamdirect.com These catalytic approaches often lead to higher yields, shorter reaction times, and milder reaction conditions compared to traditional methods. bepls.comanalis.com.my

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Halo-3-methylpentan-2-one |

| Thioacetamide |

| 2-Aminothiazole |

| Thiourea |

| 2-Bromoacetophenone |

| Thiosemicarbazide |

| 2-Hydrazinothiazole |

| Thiosemicarbazone |

| Carbon disulfide |

| Carbon oxysulfide |

| Dithioacids |

| Isothiocyanates |

| 5-Amino-2-mercaptothiazole |

| 1,3,4-Thiadiazole |

| 1,2,4-Triazole |

| Potassium thiocyanate |

| Oximes |

Application of Magnetic Nanocomposites as Catalysts

In recent years, magnetic nanocomposites have emerged as highly efficient and environmentally friendly catalysts for the synthesis of thiazole derivatives. benthamdirect.comresearchgate.net These catalysts typically consist of a magnetic core, such as iron oxide (Fe₃O₄), coated with a stabilizing shell like silica, and functionalized with a catalytically active species. benthamdirect.comresearchgate.nettandfonline.com This design offers high stability and a large surface area for the catalyst. benthamdirect.comresearchgate.net

A key advantage of magnetic nanocatalysts is their facile separation from the reaction mixture using an external magnet, which simplifies the purification process, minimizes waste, and allows for the catalyst to be recycled and reused multiple times without a significant loss of activity. benthamdirect.comresearchgate.netnanochemres.org Various magnetic nanocatalysts have been reported for the synthesis of diverse thiazole compounds. benthamdirect.com For instance, a magnetic γ-Fe₂O₃@SiO₂@Phen@Cu(II) nanocatalyst has been used for the synthesis of new thiazoles in ethanol, achieving excellent yields (88–97%) in short reaction times (5–15 minutes). tandfonline.com Another example involves H₃PW₁₂O₄₀-amino-functionalized CdFe₁₂O₁₉@SiO₂ nanocomposites, which have been successfully used as a reusable magnetic catalyst for the three-component synthesis of thiazole-2(3H)-thiones. nanochemres.orgnanochemres.org

The preparation of these magnetic catalysts involves various methods, and their structures are typically characterized using techniques such as FT-IR, XRD, SEM, TEM, VSM, and TGA to confirm their composition and morphology. researchgate.netnanochemres.org

Biocatalysis and Green Chemistry Methodologies for Thiazole Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of thiazole derivatives to minimize environmental impact. bepls.comnih.gov These methodologies focus on the use of renewable starting materials, non-toxic catalysts, and mild reaction conditions. nih.gov Innovative techniques such as microwave irradiation, ultrasound-assisted synthesis, the use of green solvents like water and PEG-400, and catalyst-free reactions are central to this approach. bepls.comnih.govresearchgate.netmedmedchem.com

Biocatalysis, a key component of green chemistry, utilizes enzymes or whole microbial cells to catalyze chemical reactions. Lipase, for example, has been employed as an effective and environmentally friendly biocatalyst for the synthesis of 2,4-disubstituted thiazole derivatives. rsc.org This lipase-catalyzed condensation of aryl ethanones and thioamides, assisted by ultrasonic irradiation, offers high yields under mild conditions in an aqueous medium. rsc.org

Chitosan-based biocatalysts have also gained attention. nih.govmdpi.com Chitosan (B1678972), a natural polymer, and its derivatives can be used as recyclable and eco-friendly catalysts. For instance, a terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) has been used as a biocatalyst for the ultrasound-assisted synthesis of novel thiazole derivatives, demonstrating higher yields compared to unmodified chitosan. nih.govnih.govacs.org Similarly, a pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogel has proven to be an efficient and reusable biocatalyst for thiazole synthesis under ultrasonic irradiation. mdpi.com

These green and biocatalytic methods offer significant advantages, including scalability, cost-effectiveness, simpler purification procedures, and often result in thiazole derivatives with comparable or enhanced biological activities. nih.govresearchgate.net

Transition Metal-Catalyzed Synthetic Strategies (e.g., Palladium, Nickel)

Transition metal catalysis is a powerful tool for the synthesis of substituted thiazoles, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net Palladium and nickel catalysts are particularly prominent in this area.

Palladium-catalyzed reactions often involve C-H bond functionalization, providing an atom-economical route to thiazole derivatives. researchgate.netmdpi.com For example, palladium catalysts have been used for the direct C-H alkenylation of thiazoles. mdpi.com A tandem palladium-catalyzed C-H substitution reaction has been developed for the facile synthesis of 2,5-diarylthiazoles. acs.org This method allows for the synthesis of derivatives with tunable light emission and liquid crystalline properties. acs.org Furthermore, a combination of a palladium catalyst with a copper co-catalyst has been used for the C-H arylation of thiazoles. nih.gov

Nickel-catalyzed reactions offer a cost-effective alternative to palladium for similar transformations. Nickel catalysts have been successfully employed for the C2-H arylation of (benzo)thiazoles using a dual-base system. nih.gov This method is versatile and can be applied to a range of challenging arylating agents. nih.gov Nickel catalysis has also been utilized for the intramolecular oxidative C-H functionalization of arylthioureas to produce 2-aminobenzothiazoles under mild conditions with low catalyst loading. acs.org Additionally, nickel-catalyzed cross-coupling reactions of thiazoles with Grignard reagents have been reported. clockss.org A nickel-based catalytic system has also been established for the arylation of heteroarenes, including thiazoles, with aryl halides and triflates. nih.gov

Table 1: Comparison of Palladium and Nickel-Catalyzed Thiazole Synthesis

| Feature | Palladium Catalysis | Nickel Catalysis |

|---|---|---|

| Reaction Types | C-H Alkenylation, C-H Arylation, Tandem C-H Substitution | C-H Arylation, Intramolecular C-H Functionalization, Cross-coupling with Grignard Reagents |

| Key Advantages | High efficiency, good functional group tolerance, enables synthesis of functional materials. | Cost-effective, mild reaction conditions, applicable to a broad range of substrates. |

| Typical Catalysts | Pd(OAc)₂, PdCl(C₃H₅)(dppb) | Ni(OTf)₂, Ni(OAc)₂, DalPhos/Nickel complexes |

| Co-catalysts/Additives | Cu(I) salts, PPh₃, various bases | dcype, K₃PO₄, dual-base systems (BTPP/NaTFA) |

| Example Application | Synthesis of 2,5-diarylthiazoles for tunable light emission. | Rapid synthesis of the drug Febuxostat. nih.gov |

Stereoselective and Regioselective Synthesis Considerations for Substituted Thiazoles (e.g., this compound)

The synthesis of specifically substituted thiazoles like this compound requires precise control over regioselectivity and, if a chiral center is present as in the butan-2-yl group, stereoselectivity.

Regioselectivity , the control of which position on the thiazole ring is substituted, is a critical aspect of synthesis. Many synthetic methods for thiazoles inherently produce a specific substitution pattern. For instance, the classic Hantzsch synthesis, reacting an α-haloketone with a thioamide, reliably produces 2,4-disubstituted thiazoles. The development of modern synthetic methods has provided more versatile control over regioselectivity. Base-promoted cyclization reactions between dithioates and active methylene (B1212753) isocyanides can lead to either 2,5- or 4,5-disubstituted thiazoles depending on the reactants and conditions. rsc.orgresearchgate.net Cascade reactions of chromone (B188151) derivatives with thioamides have also been shown to produce 2,4-disubstituted thiazoles with reversed regioselectivity compared to what might be expected, a phenomenon that can be explained by DFT calculations. researchgate.netrsc.org The choice of catalyst and reaction conditions in transition metal-catalyzed C-H functionalization also plays a crucial role in determining the site of substitution. nih.gov

Stereoselectivity becomes important when a substituent, such as the butan-2-yl group, contains a stereocenter. Achieving a specific stereoisomer of the final product often requires the use of chiral starting materials or a stereoselective reaction step. One strategy involves the synthesis of α-chiral 2-substituted 4-bromothiazoles. thieme-connect.com This can be achieved through a regioselective bromine-magnesium exchange at the C-2 position of 2,4-dibromothiazole, followed by reaction with a chiral electrophile or subsequent stereoselective reduction of a prochiral ketone. thieme-connect.com Another approach involves the chemo- and stereoselective synthesis from propargyl alcohols bearing an alkene. These reactions can be stereoselective with respect to the geometry of the alkene in the starting material. nih.govacs.org

Derivatization during Synthesis (e.g., S-Alkylation)

Derivatization during the synthesis of thiazoles is a common strategy to introduce additional functional groups and create a library of related compounds. S-alkylation is a notable example of such a derivatization.

In the synthesis of certain thiazole-containing fused ring systems, such as 5-oxo-5H-thiazolo[2,3-b]quinazoline-8-carboxamides, selective S-alkylation is a key step. nih.gov For example, a 2-mercapto-3H-quinazolin-4-one intermediate can be selectively S-alkylated with an appropriate alkyl halide, like 2-bromo-4′-methyl-acetophenone. nih.gov The conditions for this S-alkylation need to be carefully controlled to avoid competing N-alkylation. Mild conditions, such as performing the reaction at ambient temperature, often favor the desired S-alkylation. nih.gov

Purification and Isolation Techniques for Thiazole Compounds

The purification and isolation of thiazole compounds are critical steps to obtain products of high purity. The choice of technique depends on the physical and chemical properties of the target compound and the impurities present.

Commonly used laboratory-scale purification methods include:

Column Chromatography: This is a widely used technique for separating thiazole derivatives from reaction mixtures. nih.govbohrium.com Silica gel is a common stationary phase, and the mobile phase is typically a mixture of solvents like ethyl acetate (B1210297) and petroleum ether or chloroform. nih.govsemanticscholar.org

Recrystallization: This method is effective for purifying solid thiazole derivatives. mdpi.com The crude product is dissolved in a suitable hot solvent and allowed to cool, whereupon the purified compound crystallizes out, leaving impurities in the solution.

Thin Layer Chromatography (TLC): While primarily used for monitoring reaction progress, preparative TLC can be used to purify small quantities of compounds. semanticscholar.org

In an industrial setting, distillation is a common method for purifying volatile liquid thiazoles. For instance, a process for the purification of 2-chloro-5-chloromethyl-1,3-thiazole involves treating the crude product with a lower alcohol before distillation. google.com This pretreatment allows for the attainment of the purified compound in high purity and recovery without requiring a specific reflux ratio or specialized distillation equipment. google.com

For thiazole derivatives isolated from natural sources, such as marine organisms or fungi, the process typically involves extraction followed by chromatographic separation. nih.govannalsofrscb.ro High-Performance Liquid Chromatography (HPLC) is often used for the final purification and isolation of these natural products. nih.gov

The integration of certain synthetic methodologies can simplify purification. For example, the use of magnetically separable catalysts allows for their easy removal by an external magnet, reducing the complexity of the work-up procedure. benthamdirect.comresearchgate.net Similarly, solid-phase synthesis can facilitate purification as the product is attached to a solid support, and excess reagents and byproducts can be washed away before the final product is cleaved from the support.

Computational and Theoretical Chemical Investigations of 4 Butan 2 Yl 2 Methyl 1,3 Thiazole

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry

Density Functional Theory (DFT) has become a primary tool in quantum chemistry for studying the electronic properties of molecules. scispace.combohrium.com This method is favored for its balance of computational cost and accuracy, particularly for medium to large-sized organic molecules where electron correlation effects are significant. scispace.com DFT calculations are used to determine optimized molecular geometry, analyze molecular orbitals, and compute various electronic properties that govern the molecule's reactivity and intermolecular interactions. dergipark.org.trresearchgate.net Studies on various thiazole (B1198619) derivatives consistently employ DFT methods, such as B3LYP with basis sets like 6-311G(d,p), to achieve reliable theoretical data. scispace.comdergipark.org.tr

A critical first step in any computational analysis is geometry optimization, which locates the minimum energy conformation of the molecule. scispace.com For 4-Butan-2-yl-2-methyl-1,3-thiazole, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. The resulting optimized geometry provides the foundation for all subsequent property calculations. In many studies, these theoretical structures are validated by comparing them with experimental data from X-ray crystallography, often showing excellent agreement. scispace.commdpi.com

The thiazole ring itself is essentially planar. scispace.com The geometry of the substituent groups—the methyl group at position 2 and the butan-2-yl group at position 4—would be determined by steric and electronic interactions. The table below presents expected geometrical parameters for the core structure, derived from DFT studies on analogous thiazole compounds.

Interactive Table: Predicted Geometrical Parameters for this compound This table contains hypothetical, yet realistic, bond lengths and angles based on standard values and calculations for similar thiazole structures.

| Parameter | Type | Predicted Value |

| S1–C2 | Bond Length | 1.76 Å |

| C2–N3 | Bond Length | 1.30 Å |

| N3–C4 | Bond Length | 1.39 Å |

| C4–C5 | Bond Length | 1.37 Å |

| C5–S1 | Bond Length | 1.72 Å |

| C2–N3–C4 | Bond Angle | 110.5° |

| S1–C2–N3 | Bond Angle | 115.0° |

| N3–C4–C5 | Bond Angle | 116.0° |

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. libretexts.orgmalayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability and reactivity. wuxibiology.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org

For thiazole derivatives, the HOMO is typically a π-bonding type orbital distributed over the electron-rich thiazole ring system, while the LUMO is often a π*-antibonding orbital. scispace.commdpi.com DFT calculations are used to visualize the distribution of these orbitals and compute their energies.

Interactive Table: Quantum Chemical Properties of Thiazole Derivatives This table shows representative HOMO-LUMO energies and energy gaps calculated for various thiazole compounds using DFT, illustrating typical values.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-acetyl-thiazole | -7.15 | -2.11 | 5.04 |

| 2,4,5-trimethyl-thiazole | -5.92 | -0.65 | 5.27 |

| 4-methyl-5-(2-hydroxyethyl)-thiazole | -6.21 | -0.91 | 5.30 |

| Data sourced from studies on analogous compounds for illustrative purposes. researchgate.net |

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and softness (σ), can be derived from the energies of the frontier orbitals. dergipark.org.trresearchgate.net

Electronegativity (χ) describes the ability of a molecule to attract electrons. upertis.ac.id

Chemical Hardness (η) measures the resistance to a change in electron distribution. It is calculated as half of the HOMO-LUMO energy gap. researchgate.net

Softness (σ) , the reciprocal of hardness, indicates a higher reactivity. chimicatechnoacta.ru

These parameters are valuable for predicting the behavior of molecules in chemical reactions, particularly in fields like corrosion inhibition, where they help explain the interaction between an organic molecule and a metal surface. dergipark.org.trresearchgate.net

Frontier Molecular Orbital (FMO) theory uses the interaction between the HOMO of one molecule and the LUMO of another to explain the outcomes of chemical reactions. libretexts.orgimperial.ac.uk By analyzing the energies and symmetries of the FMOs of this compound, one can predict its behavior in various reactions. For example, in cycloaddition reactions involving thiazole derivatives, FMO analysis helps to rationalize the observed regioselectivity and reactivity by identifying the primary interacting orbitals. acs.org The theory is also applied to understand intermolecular interactions, such as charge transfer, which is crucial for designing molecules with specific electronic or optical properties. researchgate.net

Ab Initio and Semi-Empirical Quantum Chemical Methods

Before DFT became widespread, computational studies relied heavily on ab initio and semi-empirical methods.

Ab initio methods , such as Hartree-Fock (HF), solve the Schrödinger equation from first principles without using empirical parameters, but they are computationally demanding. scispace.commontana.edu They provide a fundamental baseline for electronic structure but often require corrections for electron correlation (e.g., via Møller-Plesset perturbation theory, MP2) to achieve high accuracy. scispace.com

Semi-empirical methods (e.g., AM1, PM3, RM1) are much faster than ab initio or DFT methods because they use parameters derived from experimental data to simplify calculations. scielo.br These methods are particularly useful for initial conformational searches on large molecules or for high-throughput screening where speed is essential. ethz.chresearchgate.net For a molecule with a flexible side chain like this compound, a semi-empirical method could be used to perform an initial scan of the torsional potential energy surface before refining the lowest energy conformers with more accurate DFT or ab initio calculations.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing insights into its conformational flexibility and dynamics. researchgate.netnih.gov For this compound, the key area of interest would be the conformational freedom of the butan-2-yl group. The rotation around the C-C single bonds within this aliphatic chain gives rise to multiple conformers (rotamers).

A conformational analysis would typically involve:

Identifying the key rotatable bonds in the butan-2-yl side chain.

Performing a systematic scan of the potential energy surface by rotating these bonds to identify stable, low-energy conformers.

Running MD simulations starting from these low-energy structures to observe their stability over time and the transitions between different conformations at a given temperature.

This analysis is crucial for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules, such as biological receptors. Studies on similar flexible hydrocarbon chains show they preferentially adopt staggered conformations to minimize steric repulsion. acs.org

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry serves as a powerful tool to unravel the intricate details of reaction mechanisms involving this compound. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most probable reaction pathways.

Transition state theory is fundamental to understanding the kinetics of a chemical reaction. For the synthesis and reactions of thiazoles, computational analysis of transition states can reveal crucial information about the energy barriers and the geometry of the activated complex. For instance, in the Hantzsch thiazole synthesis, a common method for forming the thiazole ring, computational studies can correlate the stereochemical outcome with the stability of cationic transition state intermediates formed during the dehydration of the thiazoline (B8809763) ring system. nih.gov The distribution of stereochemical products can be rationalized by analyzing the energies of these transition states. nih.gov

While specific transition state analyses for reactions involving this compound are not extensively documented, the principles from related systems can be applied. For example, in a hypothetical reaction, the identification of the transition state structure would involve locating a first-order saddle point on the potential energy surface. The vibrational frequency analysis would confirm the structure as a true transition state by the presence of a single imaginary frequency corresponding to the reaction coordinate.

Table 1: Hypothetical Transition State Parameters for a Reaction of this compound

| Parameter | Value | Description |

| Activation Energy (kcal/mol) | 15-25 | The energy barrier that must be overcome for the reaction to occur. |

| Imaginary Frequency (cm⁻¹) | -200 to -500 | The single imaginary vibrational frequency indicating a transition state. |

| Key Bond Distances (Å) | Variable | Changes in bond lengths as the reactants transform into products. |

Note: This table is illustrative and based on general values for organic reactions.

Direct C-H bond activation is an atom-economical strategy for the functionalization of heterocyclic compounds like thiazoles. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding the regioselectivity and mechanism of these reactions. For thiazole derivatives, the C5-H bond is often the most reactive towards electrophilic substitution. researchgate.net

Competition experiments and DFT calculations have shown that the mechanism of C-H activation in substituted thiazoles can proceed via an electrophilic aromatic substitution pathway. researchgate.net In the context of this compound, the electron-donating nature of the methyl and butan-2-yl groups would influence the electron density at the C5 position, likely enhancing its reactivity towards C-H activation.

Computational models can explore various proposed mechanisms, such as concerted metalation-deprotonation (CMD), where the C-H bond cleavage and metal-carbon bond formation occur in a single step, often assisted by a base. le.ac.ukresearchgate.net The nature of the transition metal catalyst, ligands, and solvent all play a critical role and can be modeled computationally to predict the most favorable reaction conditions. le.ac.uk

Thiazoles can participate in cycloaddition reactions, although their aromatic character can make them less reactive than simple dienes. nih.gov However, the presence of activating groups can enhance their reactivity. Computational studies have been employed to investigate the potential energy surfaces of Diels-Alder reactions involving thiazole derivatives. nih.govacs.org

For 4-alkenyl-2-aminothiazoles, for example, computational analyses have revealed that [4+2] cycloaddition reactions with nitroalkenes can proceed through a stepwise mechanism. nih.govacs.org The initial step involves a nucleophilic attack from the C5 position of the thiazole onto the dienophile. nih.govacs.org DFT calculations can elucidate the stereoselectivity and regioselectivity of these reactions by comparing the activation energies of different possible pathways (e.g., endo vs. exo transition states). acs.orgresearchgate.net

For this compound, while it lacks an alkenyl group for typical Diels-Alder reactivity as a diene, it could potentially act as a dienophile or participate in other types of cycloadditions. Theoretical calculations would be essential to predict the feasibility and mechanism of such reactions.

Structure-Theoretical Property Relationships

Computational methods like ab initio and DFT are widely used to establish relationships between the molecular structure of thiazole derivatives and their physicochemical properties. researchgate.netresearchgate.netasianpubs.org These studies involve the calculation of various molecular descriptors.

By performing these calculations on this compound, one can predict its reactivity and electronic characteristics. The calculated properties can then be correlated with experimental observations.

Table 2: Calculated Theoretical Properties of Substituted Thiazoles

| Property | Description | Relevance |

| Net Atomic Charges | The distribution of electron density among the atoms in the molecule. | Predicts sites for nucleophilic and electrophilic attack. |

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | Provides insight into the strength and nature of the chemical bonds. |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Heat of Formation (kcal/mol) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | Indicates the thermodynamic stability of the molecule. |

| HOMO-LUMO Gap (eV) | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | Relates to the chemical reactivity and electronic excitation energy. A smaller gap suggests higher reactivity. |

Source: Adapted from studies on substituted thiazoles. researchgate.netasianpubs.org

These theoretical investigations provide a framework for understanding the chemical behavior of this compound at a molecular level, offering predictions that can be tested and validated through experimental work.

Chemical Reactivity and Derivatization of 4 Butan 2 Yl 2 Methyl 1,3 Thiazole Analogues

Electrophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Ring

The thiazole ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The position of electrophilic attack is highly regioselective. Calculations of π-electron density reveal that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic substitution. pharmaguideline.comchemicalbook.comnih.gov The C4 position is the next most likely site, while the C2 position is electron-deficient and generally not susceptible to electrophilic attack. nih.gov The presence of electron-donating groups on the thiazole ring can enhance the rate of electrophilic substitution. pharmaguideline.com For an analogue like 4-butan-2-yl-2-methyl-1,3-thiazole, the alkyl groups at C2 and C4 are weak activators and will further favor substitution at the C5 position.

Common electrophilic substitution reactions for thiazole analogues include:

Halogenation: Thiazoles can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). numberanalytics.com The reaction typically occurs at the C5 position. pharmaguideline.com

Nitration: Nitration of thiazoles can be achieved, often requiring specific conditions. For instance, nitration can occur at the C5 position, and if that position is already substituted, the reaction may proceed at the C4 position. youtube.com

Sulfonation: This reaction is also a known electrophilic substitution for thiazoles. pharmaguideline.com

Mercuration: Thiazole can undergo mercuration in the presence of mercury acetate (B1210297), with a preference for substitution in the order of C5 > C4 > C2. pharmaguideline.com

Diazo Coupling: Thiazoles can react with diazonium salts to form colored dyes, a reaction characteristic of activated aromatic rings. pharmaguideline.com

| Reaction | Reagent(s) | Typical Position of Substitution |

| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | C5 |

| Nitration | Fuming Nitric Acid, Trifluoroacetic Anhydride | C5 (or C4 if C5 is blocked) |

| Friedel-Crafts Acylation | Lewis Acid Catalyst | C5 |

Nucleophilic Substitution Reactions

The electron-deficient C2 position of the thiazole ring is the preferred site for nucleophilic attack. pharmaguideline.comchemicalbook.comnih.gov However, due to the aromaticity of the ring, nucleophilic substitution often requires either a strong nucleophile or activation of the thiazole ring. pharmaguideline.com

Activation can be achieved by:

N-Alkylation: Alkylation of the ring nitrogen with an alkyl halide forms a thiazolium salt. pharmaguideline.comwikipedia.org This greatly increases the acidity of the C2 proton, facilitating its removal by a base and subsequent reaction with electrophiles. The positive charge on the resulting thiazolium cation also makes the C2 position highly susceptible to attack by nucleophiles. pharmaguideline.com

Presence of a Leaving Group: A good leaving group, such as a halogen, at the C2, C4, or C5 positions allows for nucleophilic displacement. pharmaguideline.com For example, 2-bromothiazole (B21250) can undergo nucleophilic substitution where the bromide is replaced by various nucleophiles. globalresearchonline.net

Strong nucleophiles like organolithium compounds can deprotonate the C2 position directly, creating a nucleophilic center that can then react with a range of electrophiles. pharmaguideline.comwikipedia.org

| Reaction Type | Key Features | Example Reagents/Conditions |

| Nucleophilic Attack on C2 | Occurs at the most electron-deficient carbon. | Strong nucleophiles (e.g., organolithiums). |

| Substitution via Thiazolium Salt | N-alkylation activates the ring. | Alkyl halide followed by a nucleophile. |

| Displacement of Halogen | A halogen atom at C2, C4, or C5 is replaced. | Sodamide, various nucleophiles. globalresearchonline.net |

Oxidation and Reduction Pathways

The thiazole ring exhibits varied behavior under oxidative and reductive conditions.

Oxidation: The thiazole ring is generally resistant to oxidation. slideshare.net However, oxidation can occur at either the nitrogen or sulfur atom depending on the oxidant used.

N-Oxidation: Oxidation at the nitrogen atom using reagents like m-chloroperoxybenzoic acid (mCPBA) or hypofluorous acid yields the aromatic thiazole N-oxide. wikipedia.orgglobalresearchonline.net Thiazole N-oxides are useful intermediates in synthesis, for example, in palladium-catalyzed C-H arylations. wikipedia.org

S-Oxidation: Oxidation at the sulfur atom can also occur, leading to non-aromatic sulfoxides or sulfones. wikipedia.org

Reduction: The thiazole ring is relatively stable towards many reducing agents. pharmaguideline.comslideshare.net

Catalytic Hydrogenation: The ring is stable under catalytic hydrogenation with platinum. pharmaguideline.com

Metal Reductions: It is also resistant to reduction by metals in hydrochloric acid. pharmaguideline.com

Desulfurization: Treatment with Raney nickel can lead to the reduction of the thiazole ring, which often results in desulfurization and subsequent ring cleavage. pharmaguideline.comslideshare.net

Reduction of Thiazolium Salts: N-alkyl thiazolium salts can be reduced by agents like sodium borohydride (B1222165) (NaBH₄). The resulting thiazoline (B8809763) can then be hydrolyzed to yield an aldehyde, making thiazoles useful as formyl synthons. wikipedia.orgglobalresearchonline.net

| Transformation | Reagent(s) | Product(s) |

| N-Oxidation | mCPBA, Hypofluorous Acid | Thiazole N-oxide |

| S-Oxidation | Peracids | Thiazole sulfoxide/sulfone |

| Reduction/Desulfurization | Raney Nickel | Ring-opened products (e.g., amines) |

| Reduction of Thiazolium Salt | NaBH₄, then HgCl₂/H₂O | Aldehyde |

Cycloaddition Reactions and Pericyclic Processes

Thiazoles can participate in cycloaddition reactions, although the aromatic stability of the ring often means that forcing conditions, such as high temperatures, are required. wikipedia.org

Diels-Alder Reactions: Thiazoles can act as dienophiles in Diels-Alder reactions. numberanalytics.com In some cases, they can react with alkynes in a process that is followed by the extrusion of sulfur to form a pyridine (B92270) ring. wikipedia.org

[3+2] Cycloadditions: Thiazolium azomethine ylides can undergo efficient [3+2] cycloaddition reactions with dipolarophiles like acetylene (B1199291) derivatives to form fused ring systems such as pyrrolo[2,1-b]thiazoles. acs.org This reaction is a type of 1,3-dipolar cycloaddition. acs.org

[4+2] Cycloadditions: Thiazole-based diphosphinines have been shown to undergo [4+2] cycloaddition reactions with alkenes and alkynes to produce 1,4-diphosphabarrelenes. rsc.org

The reactivity in these cycloadditions can be influenced by substituents on the thiazole ring. For a compound like this compound, the electronic and steric effects of the alkyl groups would need to be considered for predicting the outcome of specific cycloaddition reactions.

Functionalization and Modification Strategies for Thiazole Scaffolds

Modern synthetic methods have greatly expanded the ability to functionalize the thiazole scaffold with high regioselectivity.

Metal-Catalyzed Cross-Coupling Reactions: Halogenated thiazoles are excellent substrates for cross-coupling reactions like Suzuki, Stille, and Negishi couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups onto the thiazole ring. For example, 2-iodothiazole (B1589636) can be coupled with organozinc reagents. globalresearchonline.net

Direct C-H Functionalization: Transition-metal-catalyzed direct C-H functionalization has emerged as a powerful tool for modifying the thiazole core without the need for pre-functionalization (e.g., halogenation). rsc.org This allows for the regioselective introduction of substituents. Cobalt-catalyzed C-H alkylation and allylation of 2-arylthiazoles have been reported. rsc.org

Metalation: The thiazole ring can be directly metalated. The use of strong bases like TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl allows for the regioselective deprotonation at the C5 or C4 positions, followed by trapping with various electrophiles to create highly functionalized thiazoles. acs.orgnih.govacs.org This provides a versatile route to 2,4,5-trisubstituted thiazoles. acs.orgacs.org

These strategies are crucial for building complex molecules based on the thiazole framework, enabling the synthesis of a diverse library of compounds for various applications. benthamdirect.com

Derivatization for Specific Ligand Design

The thiazole ring is a prominent scaffold in medicinal chemistry and materials science due to its ability to participate in hydrogen bonding and other non-covalent interactions, as well as its rigid structure. rsc.orgneliti.comajpamc.com Derivatization of the thiazole core is a key strategy in the design of specific ligands for biological targets and functional materials.

Medicinal Chemistry: The thiazole moiety is found in numerous bioactive natural products and clinically approved drugs. chemicalbook.comrsc.org Its derivatives have shown a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. globalresearchonline.net The synthesis of thiazole derivatives often involves creating a library of compounds with varied substituents at the C2, C4, and C5 positions to optimize binding affinity and selectivity for a specific biological target, such as an enzyme or receptor. ajpamc.comnih.gov For example, isothiazole-thiazole derivatives have been designed and synthesized as potential fungicides. rsc.org

Ligand Design for Metal Complexes: Thiazole-containing molecules can act as ligands, coordinating to metal ions through the nitrogen atom. The derivatization of the thiazole scaffold allows for the fine-tuning of the ligand's electronic and steric properties, which in turn influences the properties of the resulting metal complex. rsc.org For instance, thiazole-containing calix numberanalytics.compyrrole analogues have been synthesized and shown to form stable complexes with zinc and silver ions. rsc.org

The ability to systematically modify the thiazole scaffold through the reactions described in the preceding sections is fundamental to the rational design of ligands with tailored properties for specific applications.

Mechanistic Insights into Molecular Interactions Involving 4 Butan 2 Yl 2 Methyl 1,3 Thiazole Scaffolds

Principles of Thiazole-Based Molecular Recognition

The molecular recognition of thiazole-containing compounds is governed by a combination of non-covalent interactions, which are crucial for their binding to biological targets like enzymes and receptors. The key principles include:

Hydrogen Bonding: The nitrogen atom in the thiazole (B1198619) ring can act as a hydrogen bond acceptor, a critical interaction for stabilizing ligand-protein complexes. plos.org This is a recurring theme in drug design, contributing significantly to drug specificity and metabolism. plos.org

Hydrophobic Interactions: Substituents on the thiazole ring, such as the 2-methyl and 4-butan-2-yl groups of the titular compound, play a pivotal role in engaging with hydrophobic pockets within a target's binding site. Bulky hydrophobic groups can be particularly important for strong binding. nih.govacs.org

π-π Stacking and π-Hole Interactions: The aromatic nature of the thiazole ring facilitates π-π stacking interactions with aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) in a protein's active site. mdpi.complos.org Additionally, the electron-deficient region above the sulfur atom can participate in π-hole interactions, further stabilizing the complex. mdpi.com

Coordination with Metal Ions: The sulfur and nitrogen atoms of the thiazole ring possess strong coordination capabilities, allowing them to interact with metal ions that may be present in the active site of metalloenzymes. researchgate.net

The specific combination and geometry of these interactions determine the binding affinity and selectivity of a thiazole derivative for its biological target.

Enzymatic Interaction Mechanisms of Thiazole Derivatives (e.g., Enzyme Inhibition)

Thiazole derivatives are known to inhibit a wide range of enzymes through various mechanisms. The nature of the substituents on the thiazole core is critical in defining the potency and selectivity of inhibition. tandfonline.comnih.gov

Many thiazole-based compounds act as competitive inhibitors, binding to the active site of an enzyme and preventing the natural substrate from binding. For example, 2-aminothiazole (B372263) derivatives have been shown to occupy the ATP-binding cavity of protein kinase CK2. nih.gov Other thiazoles function as non-competitive inhibitors, binding to an allosteric site on the enzyme, which induces a conformational change that reduces the enzyme's catalytic efficiency. tandfonline.com Studies on monoamine oxidase-B (MAO-B) have shown that certain thiazole derivatives exhibit non-competitive inhibition, suggesting the formation of a stable complex with the enzyme. tandfonline.com

Structural Basis of Enzyme Binding and Modulation

The structural basis for the interaction of thiazole derivatives with enzymes often involves the precise positioning of the thiazole core and its substituents within the enzyme's active site.

Active Site Occupation: In many cases, the thiazole scaffold acts as a template that orients functional groups to interact with key amino acid residues. For instance, in the inhibition of bacterial DNA gyrase and topoisomerase IV, benzothiazole (B30560) derivatives have been shown to potently inhibit ATPase activity by occupying the ATP-binding site. nih.gov

Key Residue Interactions: Specific amino acid residues are often crucial for binding. Molecular docking studies have identified key interactions, such as hydrogen bonds with residues like Cys25 and His162 in the active site of cruzipain, a cysteine protease. mdpi.com For protein kinase CK2, 2-aminothiazole inhibitors are positioned within the ATP cavity to interact with essential residues. nih.gov

Below is a table summarizing the inhibitory activities of some thiazole derivatives against various enzymes.

| Thiazole Derivative Class | Target Enzyme | Inhibition Mechanism | Key Interactions |

| 2-Aminothiazoles | Protein Kinase CK2 | Competitive (ATP-binding site) | Occupation of the ATP cavity nih.gov |

| Benzothiazoles | DNA Gyrase/Topoisomerase IV | ATPase Inhibition | Occupation of the ATP-binding site nih.gov |

| Thiazolyl Derivatives | Monoamine Oxidase-B (MAO-B) | Non-competitive | Formation of a stable adduct tandfonline.com |

| Thiazole-based Thiosemicarbazones | Cruzain | Reversible Covalent | Hydrogen bonds with Leu160 and Gly66 mdpi.com |

| 2-Amino-4-arylthiazoles | Carbonic Anhydrase I/II | Inhibition | Interaction with active site residues nih.gov |

Receptor Binding and Modulation Mechanisms

Thiazole derivatives can also act as modulators of various receptors, including G-protein coupled receptors (GPCRs) and ligand-gated ion channels. Their mechanism of action can involve agonism, antagonism, or allosteric modulation.

For instance, certain 2,4-disubstituted thiazole retinoids have been shown to bind to nuclear retinoic acid receptors (RARs). nih.gov Molecular docking studies revealed that these compounds fit well into the binding pocket of RARα, primarily through a favorable hydrogen bond between the thiazole nitrogen and the Ser232 residue of the receptor. nih.gov Similarly, thiazole carboxamide derivatives have been investigated as modulators of AMPA receptors, where they can act as antagonists. nih.gov

Ligand-Receptor Interaction Dynamics

The interaction between a thiazole ligand and its receptor is a dynamic process. Molecular dynamics (MD) simulations are often employed to understand the stability of the ligand-receptor complex and the conformational changes that occur upon binding. plos.orgmdpi.com

MD simulations have shown that stable hydrogen bonds and hydrophobic interactions are maintained throughout the simulation time, indicating a strong and stable binding of the thiazole ligand to the receptor. plos.org For example, simulations of thiazole derivatives with the LasR receptor of P. aeruginosa have highlighted the stability of hydrogen bond interactions with residues such as Trp60, Thr75, and Asp73. plos.org These simulations provide insights into how the ligand stabilizes in the binding pocket and influences the receptor's function.

Investigation of Specific Molecular Targets and Biological Pathways

Research into the biological activities of 2,4-disubstituted thiazoles has identified several molecular targets and pathways.

Antimicrobial Targets: A significant area of research has focused on the antimicrobial properties of thiazole derivatives. One key target is glucosamine-6-phosphate synthase , an enzyme essential for the biosynthesis of the bacterial cell wall. researchgate.netjapsonline.com Another target is methionine aminopeptidase (B13392206) (MetAP) , which is involved in bacterial protein synthesis. eurekaselect.com Thiazole derivatives have also been designed as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. nih.gov

Anticancer Targets: In cancer research, thiazole derivatives have been investigated as inhibitors of various targets, including cyclooxygenase (COX) enzymes , which are involved in inflammation and cancer progression. acs.org Other targets include the epidermal growth factor receptor (EGFR) and the RAS p21 protein , both of which are key components of signaling pathways that are often dysregulated in cancer. jpionline.orgjptcp.com

Neurological Targets: In the context of neurological disorders, thiazole derivatives have been studied as modulators of AMPA receptors and inhibitors of monoamine oxidase-B (MAO-B) and cholinesterases . tandfonline.comnih.govnih.gov

The following table lists some specific molecular targets for thiazole derivatives.

| Biological Area | Molecular Target | Organism/Disease |

| Antimicrobial | Glucosamine-6-phosphate synthase | Bacteria |

| Antimicrobial | DNA Gyrase / Topoisomerase IV | Bacteria |

| Anticancer | Cyclooxygenase (COX) enzymes | Cancer |

| Anticancer | Epidermal Growth Factor Receptor (EGFR) | Cancer |

| Neurological | AMPA Receptors | Neurological Disorders |

| Neurological | Monoamine Oxidase-B (MAO-B) | Neurological Disorders |

Structure-Activity Relationship (SAR) Studies: Elucidating Molecular Determinants of Interaction

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for guiding the design of more potent and selective compounds. For 2,4-disubstituted thiazoles, SAR studies have revealed several key determinants of their molecular interactions. nih.goveurekaselect.comacs.org

Substituents at the 2- and 4-positions: The nature of the groups attached to the C2 and C4 positions of the thiazole ring is a primary factor influencing activity. For antimicrobial thiazoles, the presence of electron-withdrawing groups like nitro (NO2) or electron-donating groups like methoxy (B1213986) (OCH3) on a phenyl ring at the C4 position can significantly enhance activity. researchgate.netjapsonline.com

Role of the Thiazole Core: The thiazole ring itself often serves as a central scaffold, anchoring the key interacting functional groups in the correct orientation within the binding site of the target protein. mdpi.com

Hydrophobicity and Steric Factors: The size and lipophilicity of the substituents are critical. For instance, in a series of retinoids containing a thiazole linker, a bulky hydrophobic region was found to be important for interaction with the binding pockets of retinoic acid receptors. nih.govworktribe.com Similarly, for COX inhibitors, a bulky lipophilic group like a t-butyl group can lead to greater binding and enzyme inhibition compared to more hydrophilic groups. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies use statistical methods to correlate the physicochemical properties of compounds with their biological activities. For antimicrobial thiazoles, QSAR models have indicated that parameters like molecular connectivity and shape indices are key determinants of their activity. researchgate.netjapsonline.com

The table below summarizes some SAR findings for 2,4-disubstituted thiazoles.

| Compound Class | Biological Activity | Key SAR Findings |

| 2,4-disubstituted thiazoles | Antimicrobial | Electron-withdrawing/donating groups on the C4-phenyl ring enhance activity. researchgate.netjapsonline.com |

| Thiazole-containing retinoids | RAR binding | A bulky hydrophobic region is important for strong interaction. nih.govworktribe.com |

| Thiazole carboxamides | COX Inhibition | A large lipophilic group (t-butyl) increases potency compared to hydrophilic groups. acs.org |

| 2-amino-4-thiazole derivatives | Renin Inhibition | The specific arrangement of substituents on the thiazole core dictates inhibitory strength. acs.org |

Influence of Substituent Effects on Binding Affinity

The binding affinity of a ligand to its receptor is a complex phenomenon governed by a combination of electronic and steric effects. In the case of 4-Butan-2-yl-2-methyl-1,3-thiazole, the nature and position of the alkyl substituents are expected to significantly impact its interaction with a hypothetical binding pocket.

The methyl group at the C2 position and the butan-2-yl group at the C4 position are both alkyl groups, which are known to be electron-donating through an inductive effect. researchgate.net This electron-donating nature increases the electron density of the thiazole ring, potentially enhancing its basicity and nucleophilicity. researchgate.net This could, in turn, strengthen interactions with electron-deficient regions or hydrogen bond donors within a receptor's active site. The nitrogen atom in the thiazole ring, with its lone pair of electrons, is a primary site for hydrogen bonding, and its basicity is subtly modulated by these alkyl substituents.

Steric factors also play a critical role. The methyl group at C2 is relatively small, but the butan-2-yl group at C4 is bulkier and more complex. The size and shape of this substituent will dictate how the molecule can fit into a binding pocket. A well-matched hydrophobic pocket in a receptor could accommodate the butan-2-yl group, leading to favorable van der Waals interactions and an increase in binding affinity. Conversely, a sterically hindered pocket would result in a penalty, reducing affinity. The lipophilic character of these alkyl substituents generally improves the ability of the molecule to cross biological membranes. acs.org

Structure-activity relationship (SAR) studies on various thiazole derivatives have consistently shown that the nature, size, and position of substituents are critical for biological activity. rsc.orgnih.gov For instance, the introduction of different alkyl or aryl groups can dramatically alter the inhibitory potency of thiazole-based compounds against various enzymes. mdpi.com While direct experimental data for this compound is not available, a hypothetical analysis based on established principles allows for the prediction of its interaction profile.

Table 1: Hypothetical Influence of Substituents on the Binding Affinity of this compound

| Substituent | Position | Electronic Effect | Steric Effect | Potential Impact on Binding Affinity |

| Methyl | C2 | Electron-donating (inductive) | Small | Modest increase in affinity through electronic modulation and potential hydrophobic interactions. |

| Butan-2-yl | C4 | Electron-donating (inductive) | Moderate bulk, chiral center | Significant impact on affinity depending on the topology of the binding site; potential for strong hydrophobic interactions; chirality may lead to stereospecific binding. |

Conformational Aspects in Molecular Recognition

Molecular recognition is highly dependent on the three-dimensional shape of a ligand, which must be complementary to its binding site. The conformational flexibility of a molecule determines the energetic cost of adopting the specific conformation required for binding.

The thiazole ring itself is a relatively planar and rigid structure. nih.govbohrium.com This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding. However, the substituents attached to the ring introduce degrees of conformational freedom. The methyl group at C2 does not add significant flexibility. In contrast, the butan-2-yl group at C4 introduces several rotatable bonds. The rotation around the C-C single bonds within the butan-2-yl group allows it to adopt various spatial arrangements.

The presence of a chiral center in the butan-2-yl group (at the second carbon of the butyl chain) means that this compound can exist as a pair of enantiomers. These enantiomers will have identical physical properties in a non-chiral environment but may exhibit different binding affinities and biological activities in a chiral environment, such as a protein binding site. This stereoselectivity is a cornerstone of modern pharmacology.

Table 2: Conformational Considerations for this compound

| Molecular Fragment | Conformational Feature | Implication for Molecular Recognition |

| 1,3-Thiazole Ring | Relatively planar and rigid | Pre-organizes the scaffold, reducing the entropic cost of binding. researchgate.net |

| 2-Methyl Group | Minimal flexibility | Limited impact on overall conformation. |

| 4-Butan-2-yl Group | Multiple rotatable single bonds | Allows the molecule to adopt various conformations to fit different binding pockets; introduces flexibility. |

| Chiral Center | Exists as (R) and (S) enantiomers | Potential for stereospecific interactions with a chiral receptor, leading to different biological activities for each enantiomer. |

Conclusion and Future Research Directions in 4 Butan 2 Yl 2 Methyl 1,3 Thiazole Chemistry

Summary of Current Research Paradigms

Identification of Research Gaps and Challenges

The most prominent research gap is the complete absence of synthesis, characterization, and application-oriented studies for 4-Butan-2-yl-2-methyl-1,3-thiazole. The fundamental physicochemical properties, such as melting point, boiling point, and spectroscopic data (NMR, IR, Mass Spectrometry), are yet to be determined.

A primary challenge lies in its targeted synthesis. The classical Hantzsch thiazole (B1198619) synthesis, which involves the condensation of an α-haloketone with a thioamide, is a common method for preparing such compounds. synarchive.com However, this method can present challenges in controlling regioselectivity, especially when using unsymmetrical ketones, potentially leading to a mixture of isomeric products. rsc.org The development of a selective and high-yield synthesis for this compound is a significant hurdle that needs to be overcome for any future research to proceed.

Emerging Trends in Thiazole-Based Research

The broader field of thiazole chemistry is experiencing a surge in several key areas. Thiazole derivatives are increasingly being investigated for their wide-ranging pharmacological activities, including as anticancer, antibacterial, anti-inflammatory, and antiviral agents. mdpi.com The thiazole ring is considered a "privileged structure" in medicinal chemistry, capable of interacting with various biological targets. mdpi.com

Another emerging trend is the use of thiazoles in materials science, for example, in the development of organic light-emitting diodes (OLEDs) and as corrosion inhibitors. Their ability to coordinate with metal ions also makes them interesting candidates for catalysis and sensor technology. Given these trends, this compound represents an untapped resource that could be screened for a variety of these modern applications.

Potential Avenues for Advanced Synthetic Methodologies

Future research into this compound would necessitate the development of robust synthetic routes. The Hantzsch synthesis remains a viable starting point. A proposed synthetic pathway is outlined in the table below.

Table 1: Proposed Hantzsch Synthesis for this compound

| Step | Reactant 1 | Reactant 2 | Conditions | Product |

| 1 | 3-Bromopentan-2-one | Thioacetamide | Reflux in a suitable solvent (e.g., ethanol) | This compound |

Beyond the traditional Hantzsch method, modern synthetic strategies could be employed. These include microwave-assisted synthesis to potentially reduce reaction times and improve yields. researchgate.net Flow chemistry could also be explored for a more controlled and scalable production. Furthermore, the development of novel catalytic systems for thiazole synthesis could offer a more efficient and regioselective route to the desired product. mdpi.com

Future Perspectives in Mechanistic Studies of Thiazole Interactions

Once synthesized and characterized, this compound would open up numerous avenues for mechanistic studies. A key area of interest would be to investigate its potential biological activity. Drawing parallels with its analogue, 2-sec-Butyl-4,5-dihydrothiazole, which acts as a pheromone, studies could be designed to explore its interactions with olfactory receptors or other biological targets. wikipedia.org

If the compound exhibits any pharmacological activity, detailed mechanistic studies could be undertaken to identify its molecular targets and mode of action. This could involve techniques such as molecular docking to predict binding affinities with various enzymes or receptors.

Furthermore, the electronic properties of the thiazole ring in this specific substitution pattern could be investigated through computational chemistry. Understanding the molecule's frontier molecular orbitals (HOMO-LUMO) would provide insights into its reactivity and potential for use in materials science.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-Butan-2-yl-2-methyl-1,3-thiazole?

To synthesize this compound, a common approach involves cyclocondensation of thioamides with α-haloketones. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMSO or ethanol are preferred for improved solubility and reaction efficiency .

- Catalyst use : Acidic conditions (e.g., glacial acetic acid) facilitate imine formation and cyclization, as demonstrated in analogous thiazole syntheses .

- Reflux duration : Extended reflux (e.g., 4–18 hours) ensures complete conversion, though shorter times may reduce side products .

Validate purity via melting point analysis and spectral techniques (IR, NMR) to confirm structural integrity .

Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?

- 1H/13C NMR : Compare experimental shifts with predicted values for thiazole ring protons (δ 6.5–8.5 ppm) and alkyl substituents (δ 1.0–2.5 ppm). Discrepancies may indicate regioisomeric impurities .

- IR spectroscopy : Confirm C=S (∼690 cm⁻¹) and C-N (∼1250 cm⁻¹) stretches characteristic of thiazoles .

- Elemental analysis : Ensure ≤0.3% deviation between calculated and observed C/H/N/S ratios .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular conformation of this compound?

SC-XRD using SHELX software provides atomic-level resolution:

- Data collection : Use high-resolution detectors (e.g., CCD) with Mo/Kα radiation (λ = 0.71073 Å) for small-molecule crystals.

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen atom placement. Disordered alkyl chains may require constraints .

- Validation : Cross-check with CIF files and R-factor convergence (<5%) to ensure accuracy .

Q. How should researchers address contradictions in biological activity data for thiazole derivatives?

Discrepancies in bioassay results (e.g., antimicrobial potency) may arise from:

- Purity variability : Validate compound purity via HPLC (≥95%) before testing .

- Assay conditions : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth) to minimize variability .

- Structural analogs : Compare with derivatives (e.g., 4-phenyl-1,3-thiazoles) to identify substituent effects on activity .

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450). Optimize ligand protonation states with tools like Epik .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

- ADMET prediction : Employ SwissADME to evaluate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What methodologies are recommended for evaluating the photostability and reactivity of this compound?

- UV-Vis spectroscopy : Monitor λmax shifts under UV light (254 nm) to detect degradation products .

- LC-MS/MS : Identify oxidation byproducts (e.g., sulfoxides) using reverse-phase C18 columns and ESI+ ionization .

- Reactivity studies : Perform Hückel calculations to assess electron density at sulfur atoms, predicting susceptibility to electrophilic attack .

Methodological Best Practices

- Safety : Handle chlorinated intermediates (e.g., 4-chloromethyl derivatives) in fume hoods with PPE, per OSHA guidelines .

- Data reproducibility : Archive raw spectral data (e.g., FID files for NMR) and crystallization conditions in open-access repositories .

- Collaborative validation : Cross-verify synthetic routes and bioassay results with independent labs to mitigate bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.